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Mikimopine

Stereochemistry Opine classification Chiral resolution

Mikimopine (CAS 120293-52-9, C₁₁H₁₃N₃O₆, MW 283.24) is a strain-specific opine—a low-molecular-weight metabolite produced in plant hairy root tumors following infection by Agrobacterium rhizogenes harboring the mikimopine-type Ri plasmid pRi1724. It is a stereoisomer of cucumopine, adopting the (4R,6S) or (4R,7S) cis configuration versus the (4S)-trans configuration of cucumopine, and is biosynthesized from L-histidine and α-ketoglutaric acid by the dedicated mikimopine synthase (mis) gene.

Molecular Formula C11H13N3O6
Molecular Weight 283.24 g/mol
Cat. No. B1245169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMikimopine
Synonymscucumopine
cucumopine, (4R-cis)-isomer
mikimopine
Molecular FormulaC11H13N3O6
Molecular Weight283.24 g/mol
Structural Identifiers
SMILESC1C(NC(C2=C1NC=N2)(CCC(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C11H13N3O6/c15-7(16)1-2-11(10(19)20)8-5(12-4-13-8)3-6(14-11)9(17)18/h4,6,14H,1-3H2,(H,12,13)(H,15,16)(H,17,18)(H,19,20)/t6?,11-/m1/s1
InChIKeyXGCZNSAJOHDWQS-MGAKOFKPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mikimopine: A Strain-Specific Opine Stereoisomer with Distinct Biological and Genetic Identity for Agrobacterium-Mediated Research


Mikimopine (CAS 120293-52-9, C₁₁H₁₃N₃O₆, MW 283.24) is a strain-specific opine—a low-molecular-weight metabolite produced in plant hairy root tumors following infection by Agrobacterium rhizogenes harboring the mikimopine-type Ri plasmid pRi1724 [1]. It is a stereoisomer of cucumopine, adopting the (4R,6S) or (4R,7S) cis configuration versus the (4S)-trans configuration of cucumopine, and is biosynthesized from L-histidine and α-ketoglutaric acid by the dedicated mikimopine synthase (mis) gene [2]. Unlike the more common agropine- and mannopine-type opines, mikimopine defines a distinct Ri plasmid class (pRi I) [3] and has been shown to exert unique biological effects on tropane alkaloid metabolism, insect toxicity, and allelopathy that its closest analog, cucumopine, does not replicate [4].

Why Cucumopine or Mannopine Cannot Replace Mikimopine: Evidence of Functional and Genetic Non-Interchangeability


Although mikimopine is frequently described as a stereoisomer of cucumopine, these two opines are synthesized by entirely distinct, non-homologous synthase genes—the mis gene on pRi1724 versus the cucumopine synthase gene on pRi2659—sharing no nucleotide homology and only partial amino acid homology [1]. Their biosynthetic enzymes require stereochemically distinct substrates, and the resulting opines are catabolized exclusively by the Agrobacterium strains harboring the cognate Ri plasmid [1]. Functionally, mikimopine enhances tropane alkaloid production in transformed root cultures, whereas mannopine suppresses it; mikimopine also exhibits unique allelopathic activity against Lepidium sativum germination that is not documented for either mannopine or cucumopine [2]. These differences mean that substituting mikimopine with cucumopine or mannopine in experimental or industrial contexts will alter biosynthetic outputs, invalidate strain-specific opine detection assays, and confound plant–microbe interaction studies.

Mikimopine Quantitative Differentiation Evidence: Comparator-Driven Data for Procurement and Experimental Design


Stereochemical Identity: Mikimopine (4R,6S) cis vs. Cucumopine (4S)-trans Configuration Defines Distinct Molecular Entities

Mikimopine possesses the (4R,6S) or (4R,7S) cis absolute configuration, while cucumopine is the (4S)-trans stereoisomer. This is a defined diastereomeric relationship, not a racemate or mixture, and each compound requires a distinct, non-cross-reactive synthase [1]. The MeSH database explicitly registers mikimopine as the (4R-cis)-isomer and cucumopine as the (4S-trans)-isomer [2].

Stereochemistry Opine classification Chiral resolution

Synthase Gene Divergence: Zero Nucleotide Homology Between Mikimopine Synthase (mis) and Cucumopine Synthase

Determination of the nucleotide sequence of the mikimopine synthase gene (mis) on pRi1724 and the cucumopine synthase gene on pRi2659 revealed zero nucleotide-level homology between the two synthases. At the amino acid level, only partial homology was detected [1]. Both enzymes require identical substrates (L-histidine, α-ketoglutaric acid, NADH) but produce stereochemically distinct products, indicating independent evolutionary origins of the synthase genes.

Molecular genetics Opine biosynthesis Ri plasmid typing

Alkaloid Modulation: Mikimopine Enhances Tropane Alkaloid Production Whereas Mannopine Suppresses It in Hyoscyamus albus Hairy Root Cultures

In Hyoscyamus albus hairy root cultures transformed with A. rhizogenes MAFF03-01724 (mikimopine-type), the exogenous addition of chemically synthesized mikimopine enhanced tropane alkaloid production. In contrast, the addition of mannopine—the opine produced by mannopine-type and agropine-type A. rhizogenes strains—generally reduced alkaloid content [1]. This opposite directional effect was observed across most of the different tropane alkaloids produced by the cultures.

Tropane alkaloid biosynthesis Secondary metabolite engineering Hairy root bioreactor

Allelopathic Activity: Mikimopine Retards Lepidium sativum Seed Germination—A Property Not Shared by Mannopine

In comparative bioassays, mikimopine exhibited allelopathic properties, retarding the germination of Lepidium sativum (garden cress) seeds and reducing seedling growth. Mannopine, tested under identical conditions, did not display allelopathic activity, although both opines reduced growth of Manduca sexta larvae at higher concentrations [1]. The allelopathic effect represents a functional activity uniquely attributed to mikimopine among the tested opines.

Allelopathy Plant–microbe interactions Ecological biochemistry

Strain-Specific Plasmid Classification: Mikimopine Defines a Distinct Ri Plasmid Type (pRi I) Separate from Cucumopine, Mannopine, and Agropine Types

The Ri plasmid classification system recognizes mikimopine as a distinct opine type (pRi I) alongside the cucumopine type, separate from the mannopine type (pRi II) and agropine type (pRi III) [1]. A. rhizogenes MAFF03-01724 (also designated NIAES1724) is the prototypical mikimopine-type strain, harboring pRi1724, isolated from Japanese melon plants showing hairy root disease [2]. This classification has direct experimental consequences, as the T-DNA structure, gene complement (notably the absence of auxin synthesis genes present in agropine-type TR-DNA), and host range differ among plasmid types.

Agrobacterium strain typing Ri plasmid classification Plant transformation

Post-Horizontal Gene Transfer Selective Pressure: Mikimopine Synthase Gene Under Purifying Selection in Nicotiana glauca but Degenerating in Linaria

Branch analysis of dN/dS (ω) ratios for the mikimopine synthase (mis) gene after three independent horizontal gene transfer (HGT) events into plant genomes revealed lineage-specific evolutionary fates. In Nicotiana glauca, the mis gene evolved under significant selective pressure, with ω after HGT (1.04) showing relaxed constraint relative to ω before HGT (0.31), though the difference did not reach significance after Bonferroni correction (P = 0.13) [1]. In contrast, in the genus Linaria, the mis gene showed strong evidence of degeneration after HGT: ω before insertion was 0.40 versus 0.80 after insertion (P = 2.73 × 10⁻⁹), indicating significant relaxation of purifying selection [1]. In N. tabacum and N. tomentosiformis, a common frameshift mutation disrupted the mis open reading frame, yet the gene sequence still showed evidence of selective constraint (ω = 0.53 after HGT vs. 0.31 before; P = 1) [1].

Horizontal gene transfer Molecular evolution Selective pressure analysis

Mikimopine Application Scenarios: Evidence-Backed Use Cases for Strain Authentication, Metabolic Engineering, and Ecological Studies


Strain Authentication via Mikimopine Detection in Agrobacterium rhizogenes MAFF03-01724 Transformation Protocols

When using A. rhizogenes strain MAFF03-01724 (mikimopine-type pRi1724) for plant transformation, mikimopine detection in transformed tissue serves as the definitive molecular marker confirming T-DNA integration and expression. The paper electrophoresis method described by Cho et al. (2001) provides a simple, low-cost protocol for distinguishing mikimopine from cucumopine in hairy root extracts [1]. Because the mis gene shares no nucleotide homology with cucumopine synthase [2], PCR genotyping with mis-specific primers offers unambiguous strain verification that cannot be achieved with generic opine synthase primers.

Tropane Alkaloid Productivity Enhancement in Hairy Root Bioreactors Using Mikimopine-Type Strains

For industrial production of tropane alkaloids (hyoscyamine, scopolamine) using Hyoscyamus albus or related Solanaceae hairy root cultures, selecting a mikimopine-type A. rhizogenes strain over a mannopine-type strain is critical: exogenous mikimopine enhances alkaloid accumulation, whereas mannopine suppresses it [3]. This evidence directly informs strain selection in metabolic engineering pipelines where opine type determines the directionality of secondary metabolite modulation.

Allelochemical and Plant–Insect Interaction Research Requiring Mikimopine-Specific Bioactivity

Researchers investigating the ecological role of opines in plant defense should use chemically synthesized, stereochemically pure mikimopine rather than cucumopine or mannopine because only mikimopine has documented allelopathic activity (retardation of Lepidium sativum germination and seedling growth) in comparative assays [3]. Studies on Manduca sexta larval feeding deterrence also require mikimopine alongside mannopine as comparators to replicate the published concentration-dependent effects.

Evolutionary Genomics of Horizontal Gene Transfer: Mikimopine Synthase as a Model Locus for Lineage-Specific Selection Analysis

The mikimopine synthase (mis) gene, having undergone three independent HGT events into Nicotiana and Linaria genomes with measurably different selective outcomes (ω values ranging from 0.31 to 1.04 post-HGT; statistically significant relaxation in Linaria at P = 2.73 × 10⁻⁹) [4], serves as a uniquely quantitative model locus for studying the evolutionary fate of agrobacterial genes in plant genomes. Procurement of mikimopine standard is essential for functional validation of mis gene activity in transgenic complementation experiments.

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